MFI8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

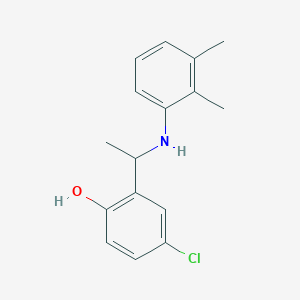

Structure

3D Structure

Properties

Molecular Formula |

C16H18ClNO |

|---|---|

Molecular Weight |

275.77 g/mol |

IUPAC Name |

4-chloro-2-[1-(2,3-dimethylanilino)ethyl]phenol |

InChI |

InChI=1S/C16H18ClNO/c1-10-5-4-6-15(11(10)2)18-12(3)14-9-13(17)7-8-16(14)19/h4-9,12,18-19H,1-3H3 |

InChI Key |

DYILWFVSLLZIIR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MFI8

For Researchers, Scientists, and Drug Development Professionals

Abstract

MFI8 is a novel small-molecule inhibitor that selectively targets mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key GTPase proteins that mediate the fusion of the outer mitochondrial membrane. By disrupting the physiological process of mitochondrial fusion, this compound promotes a state of mitochondrial fission, leading to significant alterations in mitochondrial dynamics and functionality. This targeted inhibition triggers a cascade of cellular events, culminating in the induction of apoptosis and DNA damage. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Mitofusin-Mediated Mitochondrial Fusion

This compound functions as a direct inhibitor of the mitofusin proteins, MFN1 and MFN2.[1][2] These proteins are essential for the tethering and fusion of the outer membranes of adjacent mitochondria, a critical process for maintaining mitochondrial health, facilitating communication within the mitochondrial network, and enabling the exchange of mitochondrial DNA and other essential components.

The primary molecular interaction of this compound is with the heptad repeat 2 (HR2) domain of MFN2.[3] This binding event is crucial as the HR2 domain is directly involved in the homotypic and heterotypic interactions between mitofusin proteins on neighboring mitochondria, which is the initial step in mitochondrial tethering and subsequent fusion. By binding to the HR2 domain, this compound is thought to induce a conformational change in the MFN2 protein, thereby preventing the formation of the MFN1/MFN2 complexes required for membrane fusion.[3] This inhibition of fusion machinery shifts the dynamic balance within the cell towards mitochondrial fission, a process mediated by the dynamin-related protein 1 (Drp1).

Signaling Pathway and Downstream Cellular Consequences

The inhibition of mitochondrial fusion by this compound initiates a well-defined signaling cascade that ultimately leads to programmed cell death.

Caption: Signaling pathway initiated by this compound-mediated inhibition of mitochondrial fusion.

The key downstream consequences of this compound treatment are:

-

Promotion of Mitochondrial Fission: Inhibition of fusion leads to an accumulation of fragmented, smaller mitochondria. This is observable as a significant reduction in the mitochondrial aspect ratio.

-

Mitochondrial Dysfunction: The fragmented mitochondria exhibit impaired functionality, including reduced respiratory capacity and decreased ATP production.

-

Decreased Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial dysfunction, the loss of the electrochemical gradient across the inner mitochondrial membrane is an early event in the apoptotic cascade.

-

Cytochrome c Release: The decrease in mitochondrial membrane potential leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.

-

Apoptosis: The activation of executioner caspases orchestrates the dismantling of the cell through programmed cell death.

-

DNA Damage: this compound treatment also leads to an increase in DNA double-strand breaks, as evidenced by the phosphorylation of histone H2AX (γH2AX).

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Mitochondrial Aspect Ratio Reduction) | 4.8 µM | MEFs | [3] |

| Kd (Binding to MFN2 HR2 domain) | 7.6 µM | In vitro (MST) | [3] |

| Effective Concentration (Caspase-3/7 Activation) | 10-20 µM | MEFs, U2OS | [3] |

| Effective Concentration (DNA Damage) | 20 µM | U2OS | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Cell Viability Assay (e.g., CCK-8 or MTT)

Caption: Workflow for a typical cell viability assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, first add 150 µL of a solubilizing agent (e.g., DMSO) to each well and then measure the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (e.g., 20 µM for 6 hours) as described above.

-

Reagent Addition: Add a caspase-3/7 luminogenic substrate (e.g., Caspase-Glo® 3/7 Reagent) to each well, equal to the volume of the cell culture medium.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Cytochrome c Release Assay (Western Blotting)

-

Cell Treatment and Harvesting: Treat cells with this compound. After treatment, harvest the cells and wash with ice-cold PBS.

-

Cell Fractionation: Resuspend the cell pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane. Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.

-

Western Blotting: Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody against cytochrome c. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Mitochondrial Membrane Potential Assay

-

Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a 96-well plate and treat with this compound.

-

Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as tetramethylrhodamine, methyl ester (TMRM) or JC-1, according to the manufacturer's instructions.

-

Imaging/Measurement:

-

Microscopy: Visualize the cells using a fluorescence microscope. For TMRM, a decrease in red fluorescence indicates depolarization. For JC-1, a shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is observed.

-

Flow Cytometry: Harvest the cells, stain with the dye, and analyze the fluorescence intensity using a flow cytometer.

-

DNA Damage (γH2AX) Assay (Immunofluorescence)

Caption: Immunofluorescence workflow for detecting γH2AX foci.

-

Cell Seeding and Treatment: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a solution of 1% BSA in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Visualize and quantify the γH2AX foci using a fluorescence microscope.

Microscale Thermophoresis (MST) for Binding Affinity

-

Protein Labeling: Label the purified MFN2 HR2 domain protein with a fluorescent dye (e.g., NHS-red).

-

Serial Dilution: Prepare a serial dilution of this compound.

-

Incubation: Mix the labeled protein at a constant concentration with each dilution of this compound and incubate briefly.

-

MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement of the fluorescently labeled protein in a Monolith NT.115 instrument.

-

Data Analysis: Plot the change in thermophoresis as a function of the this compound concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Conclusion

This compound represents a significant tool for studying the intricate processes of mitochondrial dynamics and their role in cellular health and disease. Its well-defined mechanism of action, centered on the direct inhibition of mitofusins, provides a clear pathway from molecular interaction to cellular phenotype. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations into mitochondrial biology, apoptosis, and the development of novel therapeutic strategies targeting mitochondrial dynamics.

References

An In-depth Technical Guide to the Biological Effects of MFI8, a Mitofusin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitofusins (MFN1 and MFN2) are key dynamin-like GTPases residing on the outer mitochondrial membrane that orchestrate mitochondrial fusion. The process of mitochondrial fusion is critical for maintaining mitochondrial health, facilitating communication within the mitochondrial network, and ensuring the proper distribution of mitochondrial DNA and metabolites. Dysregulation of mitochondrial dynamics is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. MFI8 (Mitochondrial Fusion Inhibitor 8) has emerged as a potent small molecule inhibitor of mitofusins, offering a valuable tool for probing the intricacies of mitochondrial biology and presenting a potential therapeutic avenue for diseases characterized by aberrant mitochondrial fusion. This technical guide provides a comprehensive overview of the biological effects of inhibiting mitofusins with this compound, detailing its mechanism of action, impact on cellular physiology, and the experimental methodologies used to elucidate these effects.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on mitochondrial fusion through direct interaction with mitofusins. It specifically binds to the heptad repeat 2 (HR2) domain of MFN2.[1] This binding event is crucial as the HR2 domain is fundamentally involved in the homotypic and heterotypic interactions between mitofusin molecules on adjacent mitochondria, a prerequisite for membrane tethering and subsequent fusion. By occupying the HR2 domain, this compound effectively disrupts the formation of MFN oligomers, thereby preventing the initial tethering of mitochondria and halting the fusion process.[1] This targeted disruption of MFN function leads to a shift in the cellular mitochondrial dynamics, favoring fission over fusion.

Quantitative Data on this compound Activity

The following table summarizes key quantitative data regarding the activity of this compound from in vitro studies.

| Parameter | Value | Cell Type | Reference |

| EC50 for Mitochondrial Aspect Ratio Reduction | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | [1][2] |

| Binding Affinity (Kd) to MFN2 HR2 Domain | 7.6 µM | In vitro (Microscale Thermophoresis) | [1] |

| Effective Concentration for Caspase-3/7 Activation | 0-20 µM (concentration-dependent) | Not specified | [2] |

| Treatment Time for Significant Biological Effects | 6 hours | MEFs, U2OS | [2][3] |

Biological Effects of this compound on Mitochondrial Dynamics and Cellular Function

The inhibition of mitofusins by this compound triggers a cascade of events that significantly impact mitochondrial morphology and cellular homeostasis.

Promotion of Mitochondrial Fission

The primary and most immediate effect of this compound is a dramatic shift in mitochondrial morphology towards a fragmented state. By inhibiting fusion, the constitutive process of mitochondrial fission, mediated by proteins such as Drp1, becomes dominant. This results in a population of smaller, more numerous mitochondria, a phenotype readily observable through fluorescence microscopy.[1][2]

Impairment of Mitochondrial Function

Prolonged mitochondrial fission induced by this compound leads to a decline in mitochondrial functionality. This is characterized by:

-

Reduced Mitochondrial Respiration: this compound treatment has been shown to decrease both basal and maximal mitochondrial respiration, indicating a compromised ability of the mitochondria to generate ATP through oxidative phosphorylation.[4]

-

Decreased Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential is another key consequence of this compound treatment, further highlighting the impairment of the electron transport chain and oxidative phosphorylation.[2]

Induction of Apoptosis

The functional decline of mitochondria, coupled with the altered mitochondrial dynamics, sensitizes cells to apoptosis. This compound-induced apoptosis is mediated through the intrinsic pathway and involves:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The stressed, fragmented mitochondria are more prone to MOMP, a critical step in the initiation of apoptosis.[1]

-

Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[2]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the subsequent activation of the caspase cascade, including the executioner caspases-3 and -7.[1][2]

DNA Damage Response

Interestingly, the inhibition of mitofusins by this compound has also been linked to the induction of a DNA damage response. Treatment with this compound leads to an increase in γH2AX foci, a marker of DNA double-strand breaks.[3][4] This effect is dependent on the presence of mitofusins, suggesting a novel link between mitochondrial dynamics and the maintenance of genomic integrity.[4]

Signaling Pathways Affected by this compound

The biological effects of this compound are orchestrated through its influence on key cellular signaling pathways.

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the biological effects of this compound.

Analysis of Mitochondrial Morphology (Aspect Ratio)

This protocol is used to quantify the degree of mitochondrial fragmentation.

Caption: Workflow for mitochondrial morphology analysis.

Methodology:

-

Cell Culture: Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) on glass-bottom dishes suitable for high-resolution imaging.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM) for a specified duration (e.g., 6 hours).

-

Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent dye, such as MitoTracker Green, according to the manufacturer's protocol.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters.

-

Image Analysis: Utilize image analysis software like ImageJ or Fiji to measure the aspect ratio of individual mitochondria. The aspect ratio is a measure of the length-to-width ratio, with a lower value indicating a more fragmented morphology.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate.

-

This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for a defined period (e.g., 6 hours).

-

Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent) to each well. This reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.

-

Incubation: Incubate the plate at room temperature as per the manufacturer's instructions to allow for cell lysis and substrate cleavage.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of active caspase-3 and -7.

Microscale Thermophoresis (MST) for Binding Affinity

MST is used to determine the binding affinity between this compound and its target protein, MFN2.

Methodology:

-

Protein Labeling: Label the purified HR2 domain of MFN2 with a fluorescent dye.

-

Serial Dilution: Prepare a serial dilution of this compound.

-

Incubation: Mix the fluorescently labeled MFN2-HR2 with each dilution of this compound and incubate to allow binding to reach equilibrium.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the labeled protein in response to a temperature gradient using an MST instrument.

-

Data Analysis: The change in thermophoresis upon binding is used to calculate the dissociation constant (Kd), which reflects the binding affinity.

γH2AX Immunofluorescence for DNA Damage

This protocol visualizes and quantifies DNA double-strand breaks.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., U2OS) on coverslips and treat with this compound (e.g., 20 µM for 6 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the study of mitochondrial dynamics. Its ability to specifically inhibit mitofusins has provided significant insights into the role of mitochondrial fusion in cellular function and survival. The induction of mitochondrial fission, subsequent mitochondrial dysfunction, apoptosis, and DNA damage response by this compound highlights the intricate connections between mitochondrial morphology and critical cellular processes. For drug development professionals, this compound and its analogs represent a potential starting point for the development of therapeutics targeting diseases with pathological mitochondrial elongation or for sensitizing cancer cells to apoptosis. Further research is warranted to explore the in vivo efficacy and safety of this compound and to fully elucidate the signaling pathways that connect mitofusin inhibition to the DNA damage response.

References

MFI8: A Technical Guide to its Application in Mitochondrial Dynamics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous and balanced processes of mitochondrial fusion and fission, are critical for cellular homeostasis, bioenergetics, and signaling. Dysregulation of these processes is implicated in a growing number of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Small molecule modulators of mitochondrial dynamics are invaluable tools for elucidating the intricate molecular machinery governing these processes and for exploring potential therapeutic interventions. This technical guide focuses on Mitochondrial Fission Inducer 8 (MFI8), a potent and specific small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key proteins mediating outer mitochondrial membrane fusion. By inhibiting mitofusins, this compound effectively shifts the dynamic equilibrium towards mitochondrial fission, making it an essential tool for studying the consequences of mitochondrial fragmentation. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on mitochondrial and cellular parameters, detailed experimental protocols for its use, and a visual representation of the signaling pathways it perturbs.

Introduction to this compound and Mitochondrial Dynamics

Mitochondria are not static, isolated organelles but exist as a dynamic, interconnected network that is constantly remodeled through the opposing forces of fusion and fission.

-

Mitochondrial Fusion , mediated by mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner mitochondrial membrane, allows for the mixing of mitochondrial contents, including mtDNA, proteins, and metabolites. This process is crucial for maintaining a healthy mitochondrial population, enabling complementation of defects and efficient energy production.[1][2]

-

Mitochondrial Fission , driven by the dynamin-related protein 1 (DRP1), facilitates the segregation of mitochondria during cell division, the removal of damaged mitochondrial components through mitophagy, and the regulation of mitochondrial distribution within the cell.

A delicate balance between fusion and fission is essential for cellular health. This compound is a small molecule that has emerged as a critical tool for investigating the cellular consequences of shifting this balance towards fission.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of MFN1 and MFN2.[1][3] It binds to the heptad repeat 2 (HR2) domain of MFN2, a region critical for the protein's oligomerization and fusogenic activity.[1] By binding to this domain, this compound is thought to prevent the conformational changes and intermolecular interactions between mitofusin molecules on adjacent mitochondria that are necessary for outer membrane fusion.[1][4] This inhibition of fusion machinery leads to an unopposed fission process, resulting in a fragmented mitochondrial network.

Quantitative Effects of this compound on Mitochondrial and Cellular Parameters

The following tables summarize the quantitative effects of this compound treatment on various cellular and mitochondrial parameters as reported in the literature. These values provide a reference for researchers designing experiments with this compound.

Table 1: Effect of this compound on Mitochondrial Morphology

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Mitochondrial Aspect Ratio | Mouse Embryonic Fibroblasts (MEFs) | EC50: 4.8 µM | 6 hours | Significant reduction | [1] |

| Mitochondrial Morphology | MEFs | 20 µM | 6 hours | Pronounced mitochondrial fragmentation | [1] |

| Mitochondrial Morphology | U2OS cells | 20 µM | 6 hours | Increased mitochondrial fragmentation | [5] |

Table 2: Effect of this compound on Cellular Processes

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Caspase-3/7 Activity | WT MEFs | 0-20 µM | 6 hours | Concentration-responsive increase | [1][5] |

| Cytochrome c Release | MEFs | 20 µM | 6 hours | Induction of cytochrome c release | [1] |

| Mitochondrial Membrane Potential | MEFs | 0-20 µM | 6 hours | Concentration-responsive decrease | [1] |

| Basal and Maximal Respiration | WT MEFs | 20 µM | Not specified | Reduction in respiration | [1] |

| Mitochondrial ATP Production | WT MEFs | 20 µM | Not specified | Reduction in ATP production | [1] |

| DNA Damage (γH2AX foci) | U2OS cells | 20 µM | 6 hours | Induction of DNA damage | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study mitochondrial dynamics.

Analysis of Mitochondrial Morphology (Aspect Ratio)

This protocol describes how to quantify changes in mitochondrial morphology in cultured cells following this compound treatment using fluorescence microscopy.

Materials:

-

Cultured cells (e.g., MEFs, U2OS)

-

Glass-bottom culture dishes or coverslips

-

MitoTracker Green FM or similar mitochondrial stain

-

This compound (stock solution in DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filters

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.

-

This compound Treatment: Prepare working concentrations of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%. A typical concentration range for this compound is 1-20 µM, with a treatment duration of 6 hours.[1]

-

Mitochondrial Staining: Thirty minutes before the end of the this compound treatment, add MitoTracker Green FM (typically 100-200 nM) to the culture medium and incubate at 37°C.

-

Fixation: After incubation, wash the cells twice with warm PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing and Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using a suitable mounting medium.

-

Image Acquisition: Acquire images using a fluorescence microscope. Capture images of multiple cells for each condition to ensure robust data.

-

Image Analysis:

-

Open the images in ImageJ/Fiji.

-

Convert the images to 8-bit.

-

Apply a threshold to segment the mitochondria from the background.

-

Use the "Analyze Particles" function to measure the aspect ratio of individual mitochondria. The aspect ratio is the ratio of the major axis to the minor axis of the fitted ellipse for each mitochondrion.

-

Collect data from a sufficient number of cells and mitochondria for statistical analysis. A decrease in the average aspect ratio indicates mitochondrial fragmentation.

-

Caspase-3/7 Activity Assay

This protocol outlines the measurement of caspase-3/7 activity, key executioner caspases in the apoptotic pathway, following this compound treatment.

Materials:

-

Cultured cells

-

White-walled 96-well plates

-

This compound (stock solution in DMSO)

-

Culture medium

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

-

This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for 6 hours.[1][5] Include a vehicle control (DMSO).

-

Assay Preparation: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Normalize the data to the vehicle control to determine the fold-change in caspase activity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential after this compound treatment. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low membrane potential.

Materials:

-

Cultured cells

-

Black-walled, clear-bottom 96-well plates

-

This compound (stock solution in DMSO)

-

Culture medium

-

JC-1 dye

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-20 µM) for 6 hours.[1]

-

JC-1 Staining: Prepare a working solution of JC-1 (typically 1-5 µg/mL) in culture medium. Remove the this compound-containing medium and add the JC-1 solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells with PBS or culture medium to remove excess dye.

-

Fluorescence Measurement:

-

Plate Reader: Measure the fluorescence intensity of the red aggregates (excitation ~560 nm, emission ~595 nm) and green monomers (excitation ~485 nm, emission ~535 nm).

-

Microscopy: Acquire images using appropriate filter sets for red and green fluorescence.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general outline for measuring cellular respiration using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) in this compound-treated cells.

Materials:

-

Cultured cells

-

Seahorse XF cell culture microplates

-

This compound (stock solution in DMSO)

-

Culture medium

-

Seahorse XF assay medium

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Extracellular flux analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.

-

This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentrations of this compound and incubate at 37°C in a non-CO2 incubator for the desired treatment time (e.g., 6 hours).

-

Instrument Calibration: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.

-

Assay Execution: Place the cell culture microplate in the analyzer and perform a mitochondrial stress test. This typically involves the sequential injection of:

-

Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.

-

FCCP: An uncoupler that collapses the proton gradient and induces maximal respiration.

-

Rotenone and Antimycin A: To inhibit Complex I and III, respectively, and shut down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption.

-

-

Data Analysis: The instrument's software will calculate the OCR at baseline and after each injection. Key parameters to analyze include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters following this compound treatment indicates impaired mitochondrial respiration.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a general experimental workflow for its study.

Caption: this compound signaling pathway leading to apoptosis and mitochondrial dysfunction.

References

- 1. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Recent insights into the structure and function of Mitofusins in mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of MFI8 in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MFI8, a small molecule inhibitor of mitochondrial fusion. It details its mechanism of action, its impact on cellular processes, and the experimental methodologies used to characterize its function. This document is intended to be a comprehensive resource for researchers in cellular biology, mitochondrial dynamics, and drug discovery.

Core Function and Mechanism of Action

This compound (Mitochondrial Fusion Inhibitor 8) is a chemical compound that potently inhibits mitochondrial fusion, a critical cellular process for maintaining mitochondrial health, function, and morphology.[1][2][3] Mitochondria are dynamic organelles that constantly undergo fusion and fission to adapt to cellular needs.[1][4] this compound disrupts this balance by promoting mitochondrial fission, leading to a fragmented mitochondrial network.[1][5]

The primary molecular targets of this compound are the mitofusins, MFN1 and MFN2, which are GTPase proteins located on the outer mitochondrial membrane that mediate the fusion of mitochondria.[1][3][6] this compound directly binds to the heptad repeat 2 (HR2) domain of MFN2.[1][2][5] This interaction is thought to alter the conformation of mitofusin complexes, thereby inhibiting their fusogenic activity.[1][5] The inhibition of mitofusin-dependent fusion leads to a cascade of downstream cellular events, including altered mitochondrial respiration, induction of apoptosis, and DNA damage.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound based on in vitro studies.

| Parameter | Value | Cell Line | Description | Reference |

| EC50 | 4.8 µM | MEFs | Concentration of this compound that results in a 50% reduction of the mitochondrial aspect ratio. | [2][5] |

| Kd | 7.6 µM | N/A | Dissociation constant for the binding of this compound to the HR2 domain of MFN2, as determined by microscale thermophoresis (MST). | [2] |

Table 1: In Vitro Activity of this compound

| Experimental Condition | Observation | Cellular Consequence | Reference |

| 20 µM this compound for 6 hours | Significant reduction in mitochondrial aspect ratio | Promotion of mitochondrial fission | [1][5] |

| 0-20 µM this compound for 6 hours | Concentration-dependent increase in caspase-3/7 activity | Induction of apoptosis | [5] |

| Treatment with this compound | Induction of cytochrome c release | Initiation of the intrinsic apoptotic pathway | [2][5] |

| Treatment with this compound | Decrease in mitochondrial membrane potential | Mitochondrial dysfunction | [5] |

| Treatment with this compound | Induction of γH2AX foci | DNA damage | [2][7] |

Table 2: Cellular Effects of this compound Treatment

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound-induced cellular events.

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound. These protocols are based on standard laboratory practices.[8][9]

Mitochondrial Morphology Assay

Objective: To visualize and quantify changes in mitochondrial morphology upon this compound treatment.

Materials:

-

Cell line (e.g., Mouse Embryonic Fibroblasts - MEFs)

-

Cell culture medium and supplements

-

This compound stock solution (10 mM in DMSO)

-

Mitotracker Green FM (or other suitable mitochondrial stain)

-

Phosphate Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Protocol:

-

Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare working concentrations of this compound by diluting the stock solution in pre-warmed cell culture medium. A vehicle control (DMSO) should be prepared in parallel.

-

Treat cells with this compound or vehicle for the desired time (e.g., 6 hours).

-

Thirty minutes before the end of the treatment, add Mitotracker Green FM to the culture medium at a final concentration of 100-200 nM. Incubate for 30 minutes.

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Acquire images using a confocal microscope.

-

Analyze the images using software such as ImageJ to quantify mitochondrial morphology (e.g., aspect ratio, form factor).

Microscale Thermophoresis (MST)

Objective: To determine the binding affinity of this compound to its target protein, MFN2-HR2.

Materials:

-

Purified recombinant MFN2-HR2 domain protein

-

Fluorescent labeling kit (e.g., NHS-ester dye)

-

This compound

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Protocol:

-

Label the purified MFN2-HR2 protein with a fluorescent dye according to the manufacturer's instructions.

-

Prepare a serial dilution of this compound in MST buffer.

-

Mix the fluorescently labeled MFN2-HR2 (at a constant concentration) with each dilution of this compound.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled protein in the MST instrument.

-

Analyze the data to determine the dissociation constant (Kd) by fitting the change in thermophoresis as a function of the this compound concentration to a binding curve.

Oxygen Consumption Rate (OCR) Assay

Objective: To measure the effect of this compound on mitochondrial respiration.

Materials:

-

Cell line (e.g., MEFs)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Prepare the mitochondrial stress test compounds and this compound in assay medium. Load them into the appropriate ports of the sensor cartridge.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and initiate the assay protocol.

-

The protocol will typically involve sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.

-

Normalize the OCR data to cell number or protein concentration.

-

Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Caspase-3/7 Activity Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cell line

-

96-well clear-bottom black plates

-

This compound

-

Caspase-3/7 Glo Assay kit

-

Plate reader capable of luminescence detection

Protocol:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat cells with a range of concentrations of this compound or vehicle for the desired time.

-

Equilibrate the plate and the Caspase-3/7 Glo reagent to room temperature.

-

Add the Caspase-3/7 Glo reagent to each well (volume equal to the culture medium volume).

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of active caspase-3 and -7.

Conclusion

This compound serves as a valuable chemical tool for studying the intricate roles of mitochondrial fusion in cellular physiology and pathology. Its well-defined mechanism of action, targeting the core machinery of mitochondrial fusion, allows for the precise dissection of downstream signaling pathways. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other potential modulators of mitochondrial dynamics. Further research into the therapeutic potential of inhibiting mitochondrial fusion with compounds like this compound may open new avenues for the treatment of diseases characterized by aberrant mitochondrial morphology and function.

References

- 1. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The role of mitochondrial dynamics in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Role of Mitofusins and Mitophagy in Life or Death Decisions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Initial Studies and Discovery of MFI8

This technical guide provides a comprehensive overview of the initial studies and discovery of Mitochondrial Fusion Inhibitor 8 (this compound), a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2). This document details the discovery, mechanism of action, and early characterization of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction to this compound

Mitochondrial Fusion Inhibitor 8 (this compound) is a small molecule that inhibits mitochondrial fusion by targeting mitofusins (MFN1 and MFN2), essential proteins for the fusion of the outer mitochondrial membrane.[1] By inhibiting these proteins, this compound promotes mitochondrial fission, leading to a more fragmented mitochondrial network.[2][3] This modulation of mitochondrial dynamics has significant implications for cellular function and signaling, making this compound a valuable tool for research into disorders with impaired mitochondrial dynamics.[2][3]

Discovery of this compound

The discovery of this compound was the result of a targeted search for small molecules that could modulate the activity of mitofusins. Researchers developed a pharmacophore model based on the structural requirements for interaction with mitofusins. A set of 21 putative Mitochondrial Fusion Inhibitors (MFIs) was selected from this model for experimental validation based on their fit and the molecular diversity of their chemical scaffolds.

These candidates were then screened for their ability to inhibit mitochondrial fusion in cells. The primary readout for this screen was the mitochondrial aspect ratio (Mito AR), a measure of mitochondrial morphology. This compound emerged from this screen as the most effective compound at significantly reducing the mitochondrial aspect ratio, thereby promoting mitochondrial fission.[4]

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative data that established its potency and binding affinity. These findings are summarized in the tables below.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Mito AR) | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | [1] |

| Parameter | Value | Method | Reference |

| Kd (for MFN2) | 7.6 µM | Microscale Thermophoresis (MST) | [1] |

Mechanism of Action

This compound exerts its inhibitory effect on mitochondrial fusion by directly binding to the HR2 domain of MFN2.[2] This binding event modulates the conformation of MFN2 and its ability to form higher-order oligomeric complexes, which are essential for mitochondrial tethering and fusion.[4] By interfering with these processes, this compound effectively shifts the balance of mitochondrial dynamics towards fission.

The consequences of this compound-induced mitochondrial fission extend beyond morphological changes. Treatment with this compound has been shown to:

-

Reduce mitochondrial respiration and ATP production in a mitofusin-dependent manner.[1]

-

Induce minority mitochondrial outer membrane permeabilization (MOMP).[1]

-

Lead to the release of cytochrome c from the mitochondria.[2][4]

-

Activate caspases 3 and 7, key executioner caspases in the apoptotic pathway.[2][4]

-

Cause DNA damage in U2OS cells.[1]

-

Sensitize cells to apoptotic cell death when used in combination with SMAC-mimetics like BV6.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs) and U2OS cells were utilized in the initial studies.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in cell culture medium to the desired final concentration (e.g., 0-20 µM). Cells were incubated with the this compound-containing medium for the specified duration (e.g., 6 hours).

Mitochondrial Morphology Analysis (Mito AR)

-

Mitochondrial Staining: Cells were stained with MitoTracker Green FM (200 nM) for 30 minutes at 37°C to visualize mitochondria.

-

Imaging: Live-cell imaging was performed using a confocal microscope. Z-stacks of images were acquired to capture the three-dimensional mitochondrial network.

-

Image Analysis:

-

Images were processed using imaging software such as ImageJ/Fiji.

-

A threshold was applied to the images to create a binary representation of the mitochondrial network.

-

The "Analyze Particles" function was used to measure the major and minor axes of individual mitochondrial fragments.

-

The mitochondrial aspect ratio (AR) was calculated for each fragment as the ratio of the major axis to the minor axis. An AR of 1 represents a perfectly circular mitochondrion, while higher values indicate greater elongation.

-

The average Mito AR was calculated for a population of cells for each experimental condition.

-

Caspase-3/7 Activation Assay

-

Assay Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, generating a luminescent signal that is proportional to caspase activity.

-

Procedure:

-

Cells were seeded in a 96-well white-walled plate.

-

After treatment with this compound, an equal volume of Caspase-Glo® 3/7 Reagent was added to each well.

-

The plate was gently mixed and incubated at room temperature for 1-2 hours.

-

Luminescence was measured using a plate-reading luminometer.

-

Data were normalized to a vehicle-treated control.

-

Cytochrome c Release Assay (Western Blotting)

-

Cell Fractionation:

-

Following this compound treatment, cells were harvested and washed with ice-cold PBS.

-

Cells were gently lysed in a buffer containing a mild detergent (e.g., digitonin) that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

The lysate was centrifuged at a low speed to pellet the cells and nuclei.

-

The supernatant, containing the cytosolic fraction, was carefully collected.

-

The pellet, containing the mitochondria, was further lysed to release mitochondrial proteins.

-

-

Western Blotting:

-

Protein concentrations of the cytosolic and mitochondrial fractions were determined using a BCA assay.

-

Equal amounts of protein from each fraction were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for cytochrome c.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) was used for detection.

-

The signal was visualized using an enhanced chemiluminescence (ECL) substrate. An increased level of cytochrome c in the cytosolic fraction is indicative of its release from the mitochondria.

-

Microscale Thermophoresis (MST) for Binding Affinity

-

Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be detected and used to quantify binding affinity.

-

Procedure:

-

A fluorescently labeled version of MFN2 (or a domain thereof, like the HR2 domain) was used.

-

A serial dilution of this compound was prepared.

-

A constant concentration of the labeled MFN2 was mixed with the different concentrations of this compound.

-

The samples were loaded into glass capillaries.

-

The thermophoretic movement of the labeled MFN2 was measured in an MST instrument.

-

The change in thermophoresis was plotted against the this compound concentration, and the data were fitted to a binding model to determine the dissociation constant (Kd).

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. biorxiv.org [biorxiv.org]

- 2. Modulating mitofusins to control mitochondrial function and signaling [ideas.repec.org]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Downstream Effects of MFI8 Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream cellular effects of MFI8, a small molecule inhibitor of mitochondrial fusion. This document details the mechanism of action of this compound, its impact on cellular signaling pathways, and the resultant physiological changes. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided for researchers investigating this compound or similar compounds.

Core Mechanism of Action

This compound, or Mitochondrial Fusion Inhibitor 8, is a small molecule that disrupts mitochondrial dynamics by inhibiting the process of mitochondrial fusion. It specifically targets and inhibits the function of mitofusins (MFN1 and MFN2), which are GTPase proteins located on the outer mitochondrial membrane that are essential for the fusion of mitochondria. The primary mechanism involves this compound binding to the heptad repeat 2 (HR2) domain of MFN2, which prevents the oligomerization of mitofusins, a critical step for mitochondrial tethering and fusion.[1][2] This inhibition leads to a shift in the balance of mitochondrial dynamics towards fission, resulting in a fragmented mitochondrial network.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.

| Parameter | Value | Cell Type | Reference |

| EC50 for decreased mitochondrial aspect ratio | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | |

| Binding Affinity (Kd) to MFN2 HR2 domain | 7.6 µM | In vitro (Microscale Thermophoresis) |

Table 1: Potency and Binding Affinity of this compound. This table highlights the concentration-dependent effect of this compound on mitochondrial morphology and its direct binding affinity to its molecular target.

| Experimental Readout | This compound Concentration | Duration of Treatment | Observed Effect | Cell Type | Reference |

| Mitochondrial Aspect Ratio | 20 µM | 6 hours | Significant reduction | Mouse Embryonic Fibroblasts (MEFs) | [3][2] |

| Caspase-3/7 Activity | 0-20 µM | 6 hours | Concentration-responsive increase | Mouse Embryonic Fibroblasts (MEFs) | [3] |

| Cytochrome c Release | Not specified | 6 hours | Induced | Mouse Embryonic Fibroblasts (MEFs) | [3][4] |

| DNA Damage (γH2AX foci) | Not specified | Not specified | Induced | U2OS cells | [5] |

Table 2: Cellular Effects of this compound Treatment. This table summarizes the key downstream cellular consequences of this compound-induced inhibition of mitochondrial fusion.

Signaling Pathways and Cellular Fate

The inhibition of mitochondrial fusion by this compound triggers a cascade of downstream signaling events that ultimately impact cell survival. The primary pathway initiated is the intrinsic pathway of apoptosis.

Treatment with this compound leads to mitochondrial fragmentation, which can induce minority Mitochondrial Outer Membrane Permeabilization (MOMP). This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4] Interestingly, sublethal activation of caspase-3/7 has also been shown to induce DNA damage.[2] This sensitization to apoptosis makes this compound a potential candidate for combination therapies, for instance, with SMAC mimetics like BV6, which can lead to synergistic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Measurement of Mitochondrial Aspect Ratio

This protocol describes how to quantify changes in mitochondrial morphology using ImageJ/Fiji software.

I. Cell Culture and Staining:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6 hours).

-

Stain mitochondria with a fluorescent probe such as MitoTracker Red CMXRos (100 nM) for 15-30 minutes at 37°C.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

II. Image Acquisition:

-

Acquire images using a fluorescence microscope with appropriate filters for the chosen mitochondrial stain and DAPI.

-

Capture images at high magnification (e.g., 60x or 100x objective).

-

Ensure consistent imaging parameters (exposure time, laser power, etc.) across all samples.

III. Image Analysis using ImageJ/Fiji:

-

Open the captured images in ImageJ/Fiji.

-

Split the color channels if necessary.

-

On the mitochondrial channel, subtract the background to reduce noise.

-

Apply a threshold to the image to create a binary representation of the mitochondria.

-

Use the "Analyze Particles" function to measure the area and perimeter of each individual mitochondrion.

-

Calculate the aspect ratio (major axis / minor axis) and form factor ((perimeter^2) / (4 * π * area)) for each mitochondrion. A lower aspect ratio and form factor indicate a more fragmented mitochondrial network.

Caspase-3/7 Activity Assay

This protocol outlines the measurement of effector caspase activation using a commercially available luminescent assay kit.

I. Cell Treatment:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 6 hours).

-

Include a positive control for apoptosis induction (e.g., staurosporine).

II. Assay Procedure:

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the fold-change in caspase-3/7 activity.

Western Blot for Cytochrome c Release

This protocol details the detection of cytochrome c in the cytosolic fraction as an indicator of MOMP.

I. Subcellular Fractionation:

-

Treat cells with this compound or a vehicle control.

-

Harvest approximately 5 x 10^7 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in a cytosol extraction buffer containing a mild detergent (e.g., digitonin) and protease inhibitors.

-

Incubate on ice for 10-15 minutes to selectively permeabilize the plasma membrane.

-

Centrifuge at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the intact cells and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

II. Western Blotting:

-

Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.

-

As a loading control for the cytosolic fraction, also probe for a cytosolic protein such as GAPDH or β-actin. To confirm the purity of the fractions, probe for a mitochondrial marker (e.g., COX IV or TOM20) which should be absent in the cytosolic fraction.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantification of γH2AX Foci for DNA Damage

This protocol describes the immunofluorescent detection of phosphorylated H2AX as a marker for DNA double-strand breaks.

I. Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate.

-

Treat the cells with this compound or a positive control for DNA damage (e.g., etoposide) for the desired duration.

II. Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against phospho-H2AX (Ser139) (γH2AX) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips with a mounting medium containing DAPI.

III. Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Count the number of distinct γH2AX foci within the nucleus of each cell.

-

Automated foci counting can be performed using software such as ImageJ/Fiji or CellProfiler.

-

Quantify the average number of foci per cell for each treatment condition.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying this compound and the logical relationships between its molecular and cellular effects.

Conclusion

This compound is a valuable tool for studying the intricate role of mitochondrial dynamics in cellular health and disease. Its ability to potently and specifically inhibit mitochondrial fusion provides a clear avenue for investigating the downstream consequences of a fragmented mitochondrial network. The primary effects of this compound treatment culminate in the induction of the intrinsic apoptotic pathway and the accumulation of DNA damage. These findings suggest that targeting mitochondrial fusion could be a promising therapeutic strategy, particularly in oncology, where sensitizing cancer cells to apoptosis is a key goal. Further research is warranted to explore the in vivo efficacy and safety profile of this compound and similar molecules.

References

- 1. Cytochrome c release assay and western blot [bio-protocol.org]

- 2. ulab360.com [ulab360.com]

- 3. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 5. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]

MFI8 and its interaction with MFN1/MFN2 proteins

An In-depth Technical Guide to the Interaction of MFI8 with MFN1/MFN2 Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous and balanced processes of mitochondrial fusion and fission, are critical for maintaining cellular homeostasis, energy production, and cell survival. The mitofusin proteins, MFN1 and MFN2, are key regulators of outer mitochondrial membrane fusion. Dysregulation of this process is implicated in a variety of pathologies, including neurodegenerative diseases and metabolic disorders. This makes the modulation of mitofusin activity an attractive therapeutic target. This compound (Mitochondrial Fusion Inhibitor 8) is a small molecule identified as a direct inhibitor of MFN1 and MFN2. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with MFN1 and MFN2, and the downstream cellular consequences of this interaction. We present key quantitative data, detailed experimental protocols for studying this interaction, and visual diagrams of the associated pathways and workflows to serve as a resource for researchers in the field.

Introduction to Mitochondrial Fusion and Mitofusins

Mitochondria are not static organelles; they form a dynamic, interconnected network that is constantly remodeled through fusion and fission.

-

Mitochondrial Fusion : This process allows for the mixing of mitochondrial contents, including metabolites, proteins, and mitochondrial DNA (mtDNA). This is crucial for complementing and repairing damaged mitochondria, thereby maintaining the overall health of the mitochondrial population.

-

Mitochondrial Fission : Fission is essential for creating new mitochondria, for their transport to different cellular locations, and for the selective removal of damaged mitochondria through a process known as mitophagy.

The balance between fusion and fission dictates mitochondrial morphology, which is closely linked to mitochondrial function. Elongated, fused mitochondria are often associated with increased ATP production and oxidative phosphorylation, while fragmented mitochondria can be a sign of cellular stress and are linked to reduced function.

The key players in outer mitochondrial membrane (OMM) fusion are Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2). These are large GTPase proteins anchored in the OMM. They possess an N-terminal GTPase domain and two heptad repeat (HR) domains, HR1 and HR2. The fusion process is initiated when MFN proteins on adjacent mitochondria form homo-oligomeric (MFN1-MFN1, MFN2-MFN2) or hetero-oligomeric (MFN1-MFN2) complexes. This oligomerization, mediated by the HR2 domains, tethers the mitochondria together and, through GTP hydrolysis, facilitates the merging of the outer membranes.

This compound: A Direct Inhibitor of MFN1 and MFN2

This compound is a small molecule that acts as an antagonist of mitofusins, thereby inhibiting mitochondrial fusion and promoting a fragmented mitochondrial phenotype. It was identified through in silico screening for compounds that could mimic the side chains of the HR1 domain to bind to the corresponding HR2 domain, thus preventing the natural intermolecular HR2-HR2 interactions required for oligomerization.

Mechanism of Action

This compound directly targets MFN1 and MFN2. Its primary mechanism involves binding to the HR2 domain of mitofusins. This binding sterically hinders the formation of MFN oligomers between adjacent mitochondria, which is the crucial first step in OMM fusion. By preventing this tethering and oligomerization, this compound effectively blocks the fusion process, leading to an unopposed fission activity and a subsequent fragmentation of the mitochondrial network. This inhibition is dependent on the presence of MFN1 and MFN2, as this compound has no effect on mitochondrial morphology in cells where both MFN1 and MFN2 have been knocked out.

Quantitative Analysis of this compound Interaction and Effects

The interaction of this compound with mitofusins and its cellular consequences have been characterized by several quantitative measures. These data are crucial for designing experiments and for potential therapeutic development.

| Parameter | Description | Value | Cell Type / System |

| EC₅₀ (Mito AR) | The concentration of this compound that causes a 50% reduction in the mitochondrial aspect ratio (AR), a measure of fragmentation. | 4.8 µM | MEFs |

| K_D_ (Binding Affinity) | The dissociation constant for this compound binding to the HR2 domain of MFN2, as measured by microscale thermophoresis (MST). | 7.6 µM | In vitro |

| Effective Concentration | Concentration of this compound used in many studies to induce significant mitochondrial fragmentation and downstream effects. | 20 µM | MEFs, U2OS |

| Caspase-3/7 Activation | Fold increase in caspase-3/7 activity after treatment with this compound. | Concentration-dependent | MEFs |

| Mitochondrial Respiration | This compound treatment was shown to reduce mitochondrial respiration and ATP production. | Significant Reduction | WT MEFs |

MEFs: Mouse Embryonic Fibroblasts; U2OS: Human osteosarcoma cell line.

Cellular Consequences of Mitofusin Inhibition by this compound

The direct inhibition of MFN1/2 by this compound initiates a cascade of cellular events stemming from the disruption of mitochondrial fusion.

-

Altered Mitochondrial Morphology : The most immediate and observable effect of this compound treatment is a dramatic shift in mitochondrial morphology from a tubular, interconnected network to a fragmented, punctate state.

-

Mitochondrial Dysfunction : The this compound-induced fragmented mitochondria exhibit reduced functionality. This includes decreased mitochondrial membrane potential, impaired mitochondrial respiration (oxygen consumption), and lower ATP production.

-

Induction of Apoptosis : Inhibition of mitofusin activity by this compound can sensitize cells to apoptosis. This compound induces "minority MOMP" (Mitochondrial Outer Membrane Permeabilization), where a subset of mitochondria release cytochrome c into the cytosol. This leads to the activation of initiator caspases (like caspase-9) and executioner caspases (caspase-3 and -7), ultimately promoting programmed cell death.

-

DNA Damage : A notable consequence of this compound treatment is the induction of DNA damage, which can be visualized by the formation of γH2AX foci. This effect is linked to the sub-lethal activation of caspases.

Key Experimental Protocols

Studying the this compound-mitofusin interaction requires a combination of techniques to assess binding, changes in protein complexes, and cellular phenotypes.

Co-Immunoprecipitation (Co-IP) to Verify MFN1-MFN2 Interaction

Co-IP is used to determine if two proteins interact within a cell. In this context, it can be used to show that MFN1 and MFN2 form heterocomplexes and to test if this compound treatment disrupts the formation of higher-order oligomers.

Objective : To immunoprecipitate MFN1 and probe for the co-precipitation of MFN2.

Methodology :

-

Cell Culture and Treatment : Grow cells (e.g., HEK293T or MEFs) to 80-90% confluency. Treat one group of cells with DMSO (vehicle control) and another with this compound (e.g., 20 µM) for a specified time (e.g., 6 hours).

-

Cell Lysis :

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (protein lysate).

-

-

Pre-clearing (Optional but Recommended) :

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation :

-

Set aside a small aliquot of the lysate as the "Input" control.

-

To the remaining lysate, add a primary antibody against the "bait" protein (e.g., anti-MFN1 antibody). As a negative control, use an isotype-matched IgG antibody in a separate sample.

-

Incubate overnight at 4°C on a rotator.

-

-

Capture of Immune Complex :

-

Add pre-washed Protein A/G beads to the antibody-lysate mixture.

-

Incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing :

-

Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This removes non-specifically bound proteins.

-

-

Elution and Analysis :

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Analyze the "Input" and immunoprecipitated samples by SDS-PAGE and Western blotting, probing with antibodies against both MFN1 and MFN2.

-

Mitochondrial Morphology Analysis

This method is used to quantify the extent of mitochondrial fragmentation induced by this compound.

Objective : To visualize and quantify mitochondrial morphology in cells treated with this compound.

Methodology :

-

Cell Culture : Plate cells (e.g., U2OS or MEFs) on glass-bottom dishes or coverslips suitable for microscopy.

-

Treatment : Treat cells with this compound at the desired concentration (e.g., 20 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours).

-

Mitochondrial Staining :

-

During the last 15-30 minutes of this compound treatment, add a mitochondrial-specific fluorescent dye to the culture medium. MitoTracker™ Deep Red FM (20-100 nM) is a common choice as its accumulation is less dependent on mitochondrial membrane potential.

-

Incubate at 37°C.

-

-

Fixation and Mounting :

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI.

-

-

Imaging :

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Capture Z-stacks to obtain a complete view of the mitochondrial network within the cell.

-

-

Image Analysis :

-

Use image analysis software (e.g., ImageJ/Fiji with the MiNA toolkit or other specialized plugins).

-

For each cell, segment the mitochondrial network and quantify morphological parameters. The two most common parameters are:

-

Aspect Ratio (AR) : The ratio of the major to the minor axis of the mitochondrion. A higher AR indicates more elongated, fused mitochondria, while a lower AR indicates more fragmented mitochondria.

-

Form Factor (FF) : A measure of particle complexity and branching. A higher FF indicates a more interconnected, branched network.

-

-

Calculate the average AR and FF across many cells for each treatment condition and perform statistical analysis.

-

Conclusion and Future Directions